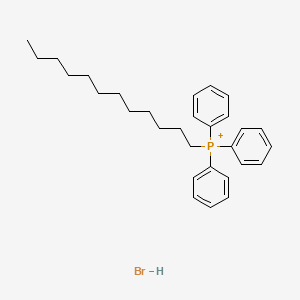
2,2,3,3,4,4,4-heptafluorobutanoic acid;rhodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-heptafluorobutanoic acid is a perfluorinated carboxylic acid with the molecular formula C4HF7O2. It is known for its high stability and resistance to degradation due to the presence of multiple fluorine atoms. Rhodium, on the other hand, is a rare, silvery-white, hard, and corrosion-resistant metal. When combined, these compounds can form complexes that are of significant interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluorobutanoic acid typically involves the fluorination of butanoic acid derivatives. One common method is the electrochemical fluorination process, where butanoic acid is subjected to electrolysis in the presence of hydrogen fluoride. This process replaces hydrogen atoms with fluorine atoms, resulting in the formation of 2,2,3,3,4,4,4-heptafluorobutanoic acid .
Industrial Production Methods
Industrial production of 2,2,3,3,4,4,4-heptafluorobutanoic acid often involves large-scale electrochemical fluorination. This method is preferred due to its efficiency and ability to produce high-purity products. The reaction is typically carried out in specialized electrochemical cells designed to handle the corrosive nature of hydrogen fluoride .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-heptafluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylates.
Reduction: Reduction reactions can convert the acid to its corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products Formed
Oxidation: Perfluorobutanoates
Reduction: Heptafluorobutanol
Substitution: Various substituted fluorinated compounds
Scientific Research Applications
2,2,3,3,4,4,4-heptafluorobutanoic acid and its rhodium complexes have several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluorobutanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes with various metal ions, including rhodium. The pathways involved often include coordination chemistry, where the acid acts as a ligand, binding to the metal center and influencing its reactivity .
Comparison with Similar Compounds
Similar Compounds
- Perfluorobutyric acid
- Perfluoropropanecarboxylic acid
- Heptafluorobutyric acid
Uniqueness
2,2,3,3,4,4,4-heptafluorobutanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high stability and resistance to degradation.
Properties
Molecular Formula |
C16H4F28O8Rh2 |
|---|---|
Molecular Weight |
1061.96 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanoic acid;rhodium |
InChI |
InChI=1S/4C4HF7O2.2Rh/c4*5-2(6,1(12)13)3(7,8)4(9,10)11;;/h4*(H,12,13);; |
InChI Key |
BOXUZZKOIQVEQP-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.C(=O)(C(C(C(F)(F)F)(F)F)(F)F)O.[Rh].[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S,2R,3S,5R)-3-amino-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentane-1,2-diol;hydrate;dihydrochloride](/img/structure/B12060138.png)


![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)



![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)
![(2S)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]-[(tert-butyldimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B12060184.png)



